O-Allyl-L-threonine
Description
Significance of O-Allylated Amino Acids in Chemical and Synthetic Biology
The chemical modification of amino acids is a cornerstone of chemical biology, enabling the creation of bioactive compounds and proteins with novel properties. thieme-connect.com O-allylated amino acids, a subset of unnatural amino acids, are particularly significant due to the versatile reactivity of the allyl group.
The alkenyl functional handle in these building blocks can be elaborated for numerous applications nih.gov:
Site-Selective Protein Modification: The allyl group can serve as a chemical handle for attaching probes, drugs, or other molecules to a specific location within a protein.
Peptide Stapling and Macrocyclization: Allyl groups can be used to form covalent bridges within peptides, creating cyclic structures that often have enhanced stability and biological activity. This has been applied to create all-carbon analogs of disulfide-bridged peptides like oxytocin. nih.gov
Synthesis of Complex Molecules: They are valuable precursors for preparing glycopeptides and thioether-bridged antibiotics like nisin. nih.gov
The development of new synthetic methods, such as palladium-catalyzed allylation, has made a wide range of α-allyl amino acids more accessible for these applications. thieme-connect.comnih.gov This accessibility fuels their use in developing new therapeutics and research tools.
Overview of O-Allyl-L-threonine as a Non-Canonical Amino Acid Precursor
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not among the 22 proteinogenic amino acids. frontiersin.org They are critical tools in biotechnology and medicine for applications such as drug synthesis and improving the properties of peptide pharmaceuticals. frontiersin.org this compound serves as an important precursor in this context.
Its structural properties make it a valuable starting material for synthesizing other, more complex ncAAs. thieme-connect.com The field of genetic code expansion (GCE) has enabled the site-specific incorporation of ncAAs like this compound into proteins. nih.govbiorxiv.org This technique uses engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to read through a stop codon (like the amber codon, UAG) and insert the ncAA into the growing polypeptide chain. nih.govacs.org
Furthermore, this compound can be a substrate for enzymes like threonine aldolases. These enzymes catalyze the reversible cleavage of the amino acid into glycine (B1666218) and an aldehyde. researchgate.net This reactivity highlights its potential in biocatalytic pathways for producing other valuable unnatural amino acids. researchgate.net
| Property | Description | Reference |
|---|---|---|
| Classification | Derivative of L-threonine; Non-canonical amino acid (ncAA) precursor | frontiersin.org |
| Key Functional Group | Allyl group (-CH₂–CH=CH₂) attached to the side-chain oxygen | nih.gov |
| Primary Synthetic Utility | Intermediate for synthesis of bioactive compounds, peptides, and other ncAAs | thieme-connect.comsmolecule.com |
| Incorporation Method | Can be incorporated into proteins via Genetic Code Expansion (GCE) | nih.govbiorxiv.org |
| Biocatalytic Role | Substrate for enzymes such as L-threonine aldolases and transaldolases | researchgate.netnih.gov |
Historical Context of L-Threonine Derivatization in Peptide and Protein Chemistry
The history of peptide chemistry, from the early work of Emil Fischer to the development of solid-phase synthesis by Bruce Merrifield, has been a continuous quest for methods to build and modify peptides with precision. ethz.chspbu.ru L-Threonine, as one of the 20 common proteinogenic amino acids, has long been a target for chemical derivatization to explore structure-function relationships and create novel molecules. wikipedia.orgnih.gov
Early research into peptide modifications often focused on overcoming synthetic challenges and controlling stereochemistry. ethz.ch The hydroxyl group in threonine's side chain presented both a challenge and an opportunity for chemists. Methods were developed to protect this group during peptide synthesis and, later, to use it as a reactive handle for further modifications.
Key developments in L-threonine derivatization include:
Synthesis of β-Lactones: L-Threonine has been used as a starting material for the synthesis of β-lactones, which are core structures in a class of antibiotics. acs.org
Precursors for Dehydroamino Acids: Threonine derivatives are used in β-elimination reactions to stereoselectively produce dehydrodipeptides, which are components of biologically active polypeptides. nih.gov
Asymmetric Synthesis: Chiral complexes have been used with threonine derivatives to achieve highly stereoselective synthesis of other complex amino acids, demonstrating its utility as a chiral building block. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
DSQHMLACRFGVEJ-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC=C |
Canonical SMILES |
CC(C(C(=O)O)N)OCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O Allyl L Threonine and Analogues
Strategies for O-Allylation of L-Threonine and its Protected Forms
The direct O-allylation of L-threonine involves the substitution of the hydrogen atom of the side-chain hydroxyl group with an allyl group. This transformation requires careful selection of reagents and conditions to ensure selectivity and preserve the inherent stereochemistry of the parent amino acid.
Base-Mediated O-Allylation Reactions (e.g., using K2CO3 in DMF)
A common and effective method for the O-allylation of threonine is through a nucleophilic substitution reaction mediated by a base. In this procedure, L-threonine or a protected version of it reacts with an allyl halide, such as allyl bromide, in the presence of a base. smolecule.com The base plays a critical role in deprotonating the hydroxyl group of the threonine side chain, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the allyl halide, displacing the halide and forming the desired O-allyl ether linkage.
Potassium carbonate (K2CO3) is a frequently used base for this transformation, often in a polar aprotic solvent like dimethylformamide (DMF). The combination of K2CO3 in DMF provides a suitable environment for the reaction to proceed efficiently. Other bases like sodium hydroxide (B78521) may also be employed. smolecule.com The general reaction is robust, but optimization of temperature and reaction time is often necessary to maximize yield and minimize side reactions.
Table 1: Conditions for Base-Mediated O-Allylation
| Starting Material | Reagent | Base | Solvent | Outcome |
|---|---|---|---|---|
| L-Threonine | Allyl Bromide | K2CO3 | DMF | Forms O-Allyl-L-threonine |
| N-Boc-L-Threonine | Allyl Bromide | NaH | THF | Forms N-Boc-O-Allyl-L-threonine |
This table represents typical reaction components used in O-allylation strategies.
Stereochemical Control in O-Allylation
Maintaining the stereochemical integrity of L-threonine's two chiral centers (the α-carbon and β-carbon) is paramount during synthesis. Standard base-mediated O-allylation reactions are generally considered safe in this regard, as the reaction occurs at the side-chain hydroxyl group and does not directly involve the chiral centers. researchgate.net Therefore, the reaction proceeds with the retention of the original L-configuration.
However, harsh basic conditions or prolonged reaction times could potentially lead to epimerization at the α-carbon. To mitigate this risk, the synthesis is often performed on N-protected threonine derivatives. The protecting group on the amino function can prevent the formation of oxazolidinone intermediates, which could otherwise facilitate racemization. Careful control of reaction conditions ensures that the desired this compound is obtained with high stereochemical purity. unipv.it
Synthesis of N-Protected this compound Intermediates
For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino group of this compound must be protected. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The synthesis of these protected intermediates is a key step in making this compound a usable building block for constructing complex peptides.
Preparation of N-Boc-O-Allyl-L-threonine
The synthesis of N-Boc-O-Allyl-L-threonine can be achieved through two primary routes. The first involves the initial protection of L-threonine's amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form N-Boc-L-threonine. chemicalbook.comorganic-chemistry.org This is a standard procedure carried out under basic conditions. chemicalbook.com Following the N-protection, the O-allylation of N-Boc-L-threonine is performed as described in section 2.1.1, typically using a base like sodium hydride (NaH) and allyl bromide in a solvent such as tetrahydrofuran (B95107) (THF).
Alternatively, one can perform the O-allylation on L-threonine first and then introduce the Boc protecting group. However, the first approach is often preferred as it can prevent potential side reactions involving the unprotected amino group during the allylation step.
Utilization of Fmoc-Protected this compound in Solid-Phase Synthesis
In modern solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is widely used. iris-biotech.de The Fmoc group protects the α-amino group and is removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF). iris-biotech.degoogle.com The O-allyl group on the threonine side chain serves as an orthogonal protecting group. rhizoclip.be This means it is stable to the conditions used for both Fmoc group removal (base) and the final cleavage of the peptide from the resin, which typically involves a strong acid like trifluoroacetic acid (TFA) that also removes acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.degoogle.com
The allyl group can be selectively removed at a desired stage of the synthesis using a specific catalyst, most commonly a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a scavenger. tandfonline.compeptide.com This orthogonality allows for site-specific modification of the threonine hydroxyl group on the solid support after it has been incorporated into a peptide chain, enabling the synthesis of complex structures like cyclic or branched peptides. tandfonline.com
Table 2: Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Target Functionality | Cleavage Condition | Classification |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Temporary |
| tert-Butyl | tBu | Side Chain (e.g., Ser, Thr, Asp, Glu) | Strong Acid (e.g., TFA) | Permanent |
| Allyl | All | Side Chain (e.g., Thr, Ser) | Pd(0) Catalyst | Orthogonal |
This table illustrates the concept of orthogonal protection, highlighting the unique removal condition for the allyl group.
Tandem Catalysis Approaches for α-Amino Acid Derivatives with Allylic Moieties
Advanced synthetic strategies employ tandem catalysis to construct complex α-amino acid derivatives with allylic functionalities in a highly efficient and stereoselective manner. These methods often combine multiple catalytic cycles in a single pot to build molecular complexity rapidly.
One such approach involves a relay catalysis protocol using both palladium (Pd) and an isothiourea catalyst to synthesize α-amino acid derivatives with two stereogenic centers. nih.govresearchgate.netresearchgate.net The process can start from readily available materials like glycine (B1666218) aryl esters and allylic phosphates. nih.govresearchgate.net A palladium catalyst first promotes the formation of an allylic ammonium (B1175870) salt. nih.govresearchgate.net This intermediate then undergoes an in-situ enantioselective nih.govresearchgate.net-sigmatropic rearrangement catalyzed by a chiral isothiourea, forming the desired syn-α-amino acid derivative with high diastereo- and enantioselectivity. nih.govresearchgate.netresearchgate.net
Another powerful tandem strategy combines a palladium-catalyzed allylic C-H amination with an asymmetric nih.govresearchgate.net-rearrangement. rsc.org This bimetallic relay catalysis uses an achiral Pd(0) catalyst and a chiral N,N'-dioxide-Mg(II) complex. rsc.org This method allows for the direct functionalization of readily available alkenes and glycine derivatives to produce enantioenriched unnatural α-amino acids containing two adjacent stereocenters, avoiding the need for pre-activated allylating agents. rsc.org While not a direct synthesis of this compound itself, these tandem methodologies represent the forefront of synthesizing α-amino acid derivatives that feature critical allylic moieties, showcasing advanced catalytic control over stereochemistry and bond formation. upenn.edu
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for complex molecules like this compound. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. Key green methodologies applicable to the synthesis of this compound and its analogues include biocatalysis and phase-transfer catalysis, which offer significant advantages over traditional chemical methods.
Biocatalytic Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical synthesis. For the production of β-hydroxy-α-amino acids such as this compound, threonine aldolases (TAs) and transaldolases (TTAs) are particularly relevant.
L-Threonine Aldolases (LTAs) and Transaldolases (LTTAs)
L-Threonine aldolases (EC 4.1.2.5) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde (B116499). smolecule.comresearchgate.netnih.gov This reactivity can be harnessed for synthetic purposes; the enzyme can catalyze the C-C bond formation between glycine and a variety of aldehydes to produce β-hydroxy-α-amino acids. researchgate.netnih.gov Theoretically, using allyl aldehyde as the substrate would lead to the formation of this compound.
L-Threonine transaldolases (lTTAs) are a specific class of these enzymes that are particularly promising for synthesis. They catalyze the retro-aldol cleavage of L-threonine and a subsequent aldol-like addition of the resulting glycyl quinonoid intermediate to an aldehyde acceptor. nih.gov One such enzyme, ObiH from Streptomyces cattleya, has been shown to react with various aliphatic and aromatic aldehydes with high yield and excellent diastereoselectivity. nih.govwisc.edu The mechanism involves the formation of a persistent glycyl quinonoid intermediate, which is then poised to react with an aldehyde acceptor. nih.gov The removal of the acetaldehyde by-product can further drive the reaction equilibrium toward the desired product. chemrxiv.org
The advantages of using these enzymatic systems include:
High Stereoselectivity: LTAs are highly specific for the L-configuration at the α-carbon. nih.gov
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers (e.g., sodium phosphate) at or near ambient temperature and neutral pH. frontiersin.org
Environmental Benignity: The use of water as a solvent and a biodegradable enzyme catalyst significantly reduces the environmental impact.
Research has demonstrated the utility of LTAs in synthesizing various non-natural amino acids. For example, engineered LTAs have shown high activity and diastereoselectivity in producing precursors for pharmaceuticals like thiamphenicol. researchgate.netbiorxiv.org A newly discovered LTA from Neptunomonas marine (NmLTA) exhibited high activity (64.8 U/mg) and diastereoselectivity (89.5% de) for the synthesis of L-threo-4-methylsulfonylphenylserine, with engineered variants showing further improvement. biorxiv.org
| Enzyme System | Substrates | Product Type | Key Findings | Reference(s) |
| L-Threonine Aldolase (B8822740) (LTA) | Glycine + Various Aldehydes | β-hydroxy-α-amino acids | Catalyzes asymmetric C-C bond formation; produces L-products with high stereospecificity. | researchgate.net, nih.gov |
| L-Threonine Transaldolase (ObiH) | L-Threonine + Phenylacetaldehydes | Phenylserine analogs | High yield and excellent diastereomeric ratio (dr). | nih.gov |
| LTA from Neptunomonas marine (NmLTA) | Glycine + 4-(Methylsulfonyl)benzaldehyde | L-threo-4-methylsulfonylphenylserine | Wild-type showed 64.8 U/mg activity and 89.5% de; engineered variant >99% de. | biorxiv.org |
| LTA from E. coli & DTA from X. oryzae | Glycine + Aliphatic/Aromatic Aldehydes | L-erythro/threo & D-threo isomers | Enzymes work well in up to 40% DMSO; diastereoselectivity depends on aldehyde structure. | acs.org |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This method is a cornerstone of green chemistry as it can enhance reaction rates, improve yields, and reduce the need for harsh conditions or toxic solvents that are often required to create a single-phase system.
For amino acid synthesis, PTC is particularly effective for the alkylation of glycine derivatives. researchgate.net The synthesis of this compound via this method would involve the allylation of a protected L-threonine derivative. A key green aspect of modern PTC is the use of chiral catalysts, often derived from renewable sources like Cinchona alkaloids. iupac.org These catalysts enable asymmetric synthesis, directly producing the desired enantiomer with high selectivity and atom economy, thus avoiding wasteful resolution steps. researchgate.net
The general mechanism involves a phase-transfer catalyst, such as a quaternary ammonium salt, forming an ion pair with a reactant in the aqueous phase (e.g., a deprotonated threonine derivative) and transferring it to the organic phase for reaction with an electrophile (e.g., an allyl halide).
| Catalyst Type | Reaction | Key Features | Potential Application to this compound | Reference(s) |
| Chiral Quaternary Ammonium Salts (from Cinchona Alkaloids) | Asymmetric alkylation of glycine Schiff base esters | High yields and enantioselectivity (up to 93% ee); mild, biphasic conditions. | Asymmetric allylation of a protected L-threonine to control stereochemistry. | iupac.org, unimi.it, researchgate.net |
| Tetrabutylammonium Bromide (TBAB) | General phase-transfer reactions | Efficient, metal-free, homogeneous catalyst for reactants in different phases. | Facilitating the reaction between aqueous L-threoninate and an organic allyl halide. | researchgate.net |
Studies on the asymmetric synthesis of α,α-disubstituted amino acids using chiral phase-transfer catalysts have shown high enantioselectivity (up to 93% ee) under continuous flow conditions, which further enhances safety and process efficiency. unimi.it The use of solid bases (e.g., K₂CO₃) and organic solvents like toluene (B28343) under PTC conditions represents a significant improvement over methods requiring stoichiometric amounts of strong, hazardous bases in anhydrous solvents. iupac.org
By integrating these green chemistry principles—biocatalysis with aqueous solvents and stereoselective phase-transfer catalysis—the synthesis of this compound can be achieved in a more sustainable, efficient, and environmentally responsible manner.
Incorporation of O Allyl L Threonine into Peptides and Proteins
Protein Modification through Non-Canonical Amino Acid Incorporation
The ability to incorporate non-canonical amino acids (ncAAs) like O-Allyl-L-threonine into proteins provides a powerful tool for protein engineering and functional studies. nih.gov This allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids. nih.gov
Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins in living cells. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.govacs.org The engineered aaRS specifically recognizes the ncAA, in this case, this compound, and attaches it to the engineered tRNA. This charged tRNA then recognizes a nonsense codon, such as the amber stop codon (UAG), that has been introduced into the gene of interest at the desired location. acs.org The ribosome then incorporates this compound into the growing polypeptide chain at that specific site. acs.org
Researchers have successfully engineered variants of aminoacyl-tRNA synthetases, such as the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS), to recognize and incorporate O-allyl-L-tyrosine, a structural analog of this compound. google.comnih.gov This demonstrates the feasibility of developing a similar system for the genetic encoding of this compound. The ability to genetically encode this compound would open up numerous possibilities for studying protein structure and function in a cellular context.
Table 2: Examples of Genetically Encoded Non-Canonical Amino Acids
| Non-Canonical Amino Acid | Abbreviation | Functional Group | Potential Applications |
| p-Azido-L-phenylalanine | pAzF | Azide | Click chemistry, protein labeling |
| p-Benzoyl-L-phenylalanine | pBpF | Benzophenone | Photocrosslinking, identifying protein-protein interactions |
| O-Methyl-L-tyrosine | OMeY | Methyl ether | Probing hydrogen bonding interactions |
| O-Allyl-L-tyrosine | OAlY | Allyl ether | Olefin metathesis, bioorthogonal reactions |
| Nε-Acryloyl-L-lysine | AcK | Acrylamide | 1,4-addition reactions, polymerization |
This table showcases a selection of ncAAs that have been successfully incorporated into proteins using genetic code expansion, highlighting the diverse functionalities that can be introduced.
Once incorporated into a protein, the allyl group of this compound serves as a bioorthogonal handle for a variety of site-selective chemical modifications. rsc.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org
The alkene functionality of the allyl group can participate in several powerful chemical transformations. nih.gov One prominent example is olefin metathesis, a reaction that forms new carbon-carbon double bonds. ox.ac.uk This has been used to cross-link peptides and proteins, creating stabilized structures or protein dimers. ox.ac.uk Another important reaction is the thiol-ene reaction, where a thiol adds across the double bond of the allyl group. nih.gov This can be used to attach a wide range of molecules to the protein, including fluorescent dyes, biotin (B1667282) tags for purification, or small molecule drugs. nih.gov Additionally, the allyl group can undergo other modifications such as palladium-catalyzed allylation reactions. nih.gov These methods provide a versatile toolkit for the precise chemical engineering of proteins, enabling the creation of proteins with novel functions and properties. ox.ac.uk
Ring-Closing Metathesis (RCM) Applications with this compound in Peptidomimetics and Protein Crosslinking
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling the creation of molecules with enhanced structural stability, receptor affinity, and proteolytic resistance. Among the various strategies, the introduction of olefin-bearing amino acids to serve as handles for Ring-Closing Metathesis (RCM) has proven exceptionally powerful. beilstein-journals.org this compound, a derivative of the natural amino acid L-threonine, is a valuable building block in this context. Its side chain contains a terminal alkene, which, when paired with another alkene-containing residue within a peptide sequence, can undergo a ruthenium-catalyzed RCM reaction to form a covalent, cyclic linkage. mdpi.com This process is instrumental in generating constrained peptide architectures and crosslinked protein structures.
The fundamental principle of using O-allyl amino acids for RCM was pioneered in studies using O-allyl-serine. acs.orgnih.gov This concept has been extended to this compound, which introduces an additional stereochemical element—a β-methyl group—that can significantly influence the geometry and outcome of the metathesis reaction. acs.org
Peptidomimetic and Stapled Peptide Synthesis
RCM is a favored method for creating "stapled" peptides, where a hydrocarbon bridge is installed to lock the peptide into a specific secondary structure, often an α-helix. u-tokyo.ac.jp This structural reinforcement can dramatically improve a peptide's biological activity and stability. The synthesis involves incorporating two this compound residues (or one this compound and another olefin-bearing amino acid) at specific positions within a peptide chain, typically at i, i+3, i, i+4, or i, i+7 spacing to support various helical or turn structures. acs.orgacs.org
A key research finding highlights the impact of the β-methyl group in this compound on the stereoselectivity of the RCM reaction. In a study involving the synthesis of cyclic dipeptides, the reaction between O-allyl-tethered L-threonine and another olefin-bearing amino acid showed high Z-selectivity (favoring the cis-isomer of the newly formed double bond), with an E/Z ratio of 1:>20. acs.org This outcome suggests that the methyl group on the β-carbon of the threonine residue sterically influences the transition state of the ring-closing metathesis, guiding the formation of the Z-alkene. acs.org This is a notable contrast to many RCM reactions with O-allyl-serine, which often yield the more thermodynamically stable E-isomer. nih.gov
The choice of catalyst and reaction conditions is critical for successful RCM. Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are commonly employed due to their high activity and functional group tolerance. nih.gov While the unprotected hydroxyl groups of serine and threonine side chains can be tolerated by some modern catalysts, their protection is often necessary to achieve acceptable conversion rates and yields. acs.org
| Peptide System | Olefin-Bearing Residues | Catalyst (mol%) | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| Dipeptide | O-allyl-tethered L-threonine and cis-4-allyloxy-L-proline | Not specified | Not specified | High Z-selectivity (E/Z = 1:>20) observed, suggesting the β-methyl group of threonine directs the stereochemical outcome. | acs.org |
| Model Dipeptide | Fmoc-Tyr(O-allyl)-Tyr(O-allyl) | Grubbs II (GII) or Hoveyda-Grubbs II (HGII) (1-15 mol%) | DCM, 40°C | Optimal yields were achieved at 40°C. Higher temperatures (60°C) led to catalyst degradation and formation of desallyl side products. | nih.gov |
| Aib-rich Pentapeptide | L-Serine O-allyl at i, i+3 | GII or HGII (10 mol%) | DCE, 45°C | Reaction yielded a highly E-selective RCM product (>20:1 E/Z), demonstrating substrate bias toward the E-olefin. | nih.govuu.nl |
| Generic Peptide | Protected Threonine (homodimerization) | Cyclometalated Ru Catalyst (7.5 mol%) | THF, 40°C | Protection of the threonine side chain was required for acceptable conversions, yielding the product with 73% yield and high Z-selectivity. | acs.org |
Protein Crosslinking
The concept of RCM can be extended from intramolecular cyclization (peptide stapling) to intermolecular crosslinking, where two separate peptide or protein chains are covalently linked. This is a powerful tool for stabilizing protein-protein interactions, studying quaternary structures, and creating novel protein conjugates. creative-proteomics.comthermofisher.com
The strategy involves the site-specific incorporation of this compound into two different protein molecules. When these proteins are brought into proximity, the addition of a metathesis catalyst can induce the formation of a covalent bridge between them. The principles are analogous to peptide stapling, but the challenges are greater due to the size and complexity of proteins. The efficiency of such a reaction depends on the accessibility of the allyl groups and the ability of the catalyst to function in the complex aqueous environment required to maintain protein structure. While the use of RCM for intermolecular protein crosslinking is an emerging area, the foundational chemistry established with smaller peptides provides a strong proof of concept. The selective reactivity of the allyl groups ensures that the crosslinking is specific to the engineered sites, avoiding the random modifications associated with traditional crosslinking agents. creative-proteomics.com
O Allyl L Threonine As a Chemical Probe and Labeling Tool
Design and Synthesis of O-Allyl-L-threonine-Based Probes
The strategic design of chemical probes is fundamental to their successful application in complex biological systems. This compound serves as a valuable scaffold for such probes due to the presence of the allyl group on its side chain. This functional group provides a handle for a variety of chemical modifications, allowing for the attachment of reporter molecules such as fluorophores or affinity tags. The synthesis of this compound itself can be achieved through established chemical methods.
One common synthetic route is the nucleophilic substitution of L-threonine. smolecule.com In this method, the hydroxyl group of L-threonine reacts with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This reaction results in the formation of the O-allyl ether linkage. smolecule.com
Alternatively, enzymatic methods offer a highly selective and efficient means of production. Enzymes like L-threonine transaldolase or L-threonine aldolase (B8822740) can catalyze the reaction between L-threonine and allyl aldehyde, yielding this compound with high stereospecificity. smolecule.com These enzymatic approaches are particularly advantageous for producing the desired L-isomer of the amino acid, which is crucial for its incorporation into peptides and proteins.
Once synthesized, this compound can be further functionalized to create a diverse array of chemical probes. For instance, the terminal end of the allyl group can be modified to introduce other functionalities, expanding its utility in various biochemical assays. The design of these probes often involves incorporating a reporter group for detection and a reactive group for target interaction, all while maintaining the core structure of this compound for biological recognition and incorporation.
Table 1: Synthesis Methods for this compound
| Method | Reactants | Catalyst/Base | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | L-threonine, Allyl halide (e.g., Allyl bromide) | Base (e.g., NaOH, K2CO3) | Straightforward chemical synthesis. smolecule.com |
| Enzymatic Synthesis | L-threonine, Allyl aldehyde | L-threonine transaldolase or L-threonine aldolase | High yield and stereoselectivity. smolecule.com |
Applications in Bioconjugation and Bioorthogonal Chemistry
The allyl group of this compound is a key feature that enables its participation in a range of bioconjugation and bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments without interfering with native biochemical processes. escholarship.orgacs.orgresearchgate.net
Click Chemistry Applications with Allyl Groups
Click chemistry, a class of reactions known for their high yields, simple reaction conditions, and harmless byproducts, has been widely adopted in chemical proteomics for protein labeling and modification. mdpi.commdpi.comtcichemicals.com The allyl group, while not a traditional click chemistry handle like azides or alkynes, can participate in related bioorthogonal reactions. Thiol-ene coupling, for instance, involves the radical-mediated addition of a thiol to an alkene, such as the allyl group of this compound. rsc.orgnih.gov This reaction can be initiated by light or a radical initiator and forms a stable thioether linkage. rsc.org
Furthermore, the development of photo-triggered click chemistry has expanded the repertoire of reactions available for allyl-containing compounds. nih.gov For example, photo-triggered tetrazole-alkene cycloaddition can be used for the site-selective modification of proteins containing alkene functionalities. nih.gov While the reaction with unactivated terminal alkenes like the allyl group can be slow, the development of more reactive tetrazoles has improved the efficiency of this method for in vivo labeling. nih.gov
Olefin Metathesis for Site-Specific Labeling
Olefin metathesis has become a powerful tool for forming carbon-carbon double bonds and has been successfully applied to the site-selective modification of proteins. rsc.orgox.ac.uk This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the exchange of substituents between different olefins. rsc.org By incorporating this compound into a peptide or protein, the allyl group serves as a handle for cross-metathesis with another olefin, enabling the attachment of various molecules, including labels or drugs. google.comnih.gov
The efficiency of olefin metathesis on proteins can be influenced by the nature of the alkene. Studies have shown that allyl sulfides are particularly reactive substrates in aqueous media, enhancing the rate of the metathesis reaction. ox.ac.uk While this compound contains an ether linkage, the principles of olefin metathesis still apply, providing a method for the covalent modification of proteins at specific threonine residues. The development of water-soluble and highly active catalysts has been crucial for the successful application of this chemistry in biological systems. rsc.orggoogle.com
Probing Protein Structure and Dynamics using this compound Analogues
The introduction of modified amino acids like this compound into peptides and proteins can provide valuable insights into their structure and dynamics. The altered side chain can influence local conformation and serve as a reporter for interactions with other molecules.
Conformational Studies in Peptides and Proteins
The conformation of a peptide backbone is influenced by the side chains of its constituent amino acids. rsc.org Modifying the threonine side chain by introducing an allyl group can impact local secondary structure. Studies on O-glycosylated threonine-containing peptides have shown that bulky modifications can lead to the formation of specific intramolecular hydrogen bonds, which in turn restrict the conformation of the peptide backbone. nih.gov It is plausible that the allyl group, although smaller than a glycan, could similarly influence the conformational preferences of a peptide chain.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for investigating the conformational changes induced by the incorporation of this compound. researchgate.net These studies can reveal how the modified residue affects the propensity to form secondary structures like β-turns or α-helices, providing a deeper understanding of the principles of protein folding and stability. rsc.org
Interrogating Enzyme Active Sites with Modified Threonine Analogues
Modified amino acids are frequently used to probe the active sites of enzymes. acs.org By incorporating an analogue of a natural substrate, such as this compound in place of L-threonine, researchers can investigate enzyme-substrate interactions and catalytic mechanisms. nih.gov The allyl group can act as a steric probe, helping to map the topology of the active site.
Furthermore, the reactivity of the allyl group can be exploited to covalently trap enzymes. For instance, if the active site contains a suitably positioned reactive residue, it could potentially react with the allyl group, leading to irreversible inhibition. This approach is valuable for identifying and characterizing enzyme targets. L-threonine aldolases, for example, are known to catalyze the retro-aldol reaction of threonine derivatives, and this compound can serve as a substrate to study their mechanism. smolecule.comresearchgate.net The unique electronic and steric properties of this compound make it a valuable tool for dissecting the intricacies of enzyme catalysis. nih.govchemrxiv.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| L-threonine |
| Allyl bromide |
| Sodium hydroxide |
| Potassium carbonate |
| Allyl aldehyde |
| L-threonine transaldolase |
| L-threonine aldolase |
Enzymatic and Biocatalytic Transformations Involving L Threonine and Analogues
L-Threonine Aldolases in the Synthesis of Modified Amino Acids
L-Threonine aldolases (TAs) are a class of enzymes that have garnered significant attention for their ability to form carbon-carbon bonds with high stereocontrol. nih.govresearchgate.net These enzymes naturally catalyze the reversible cleavage (retro-aldol reaction) of L-threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govresearchgate.net This reversibility allows them to be used in the synthetic direction to produce a wide array of valuable β-hydroxy-α-amino acids from glycine and various aldehydes. nih.govresearchgate.netresearchgate.net
L-Threonine aldolases (LTAs) are dependent on the cofactor pyridoxal-5′-phosphate (PLP) to catalyze their reactions. nih.govresearchgate.netnih.gov The catalytic cycle begins with the PLP cofactor, which is bound to a lysine (B10760008) residue in the enzyme's active site forming an internal aldimine. nih.govfrontiersin.org In the synthetic (aldol) direction, the amino acid donor, typically glycine, displaces the lysine to form an external aldimine with PLP. nih.govfrontiersin.org
This is followed by the abstraction of the Cα-proton from the donor amino acid, creating a carbanionic intermediate that is stabilized by the PLP cofactor through the formation of a quinonoid complex. nih.govfrontiersin.org This nucleophilic intermediate then attacks an incoming aldehyde substrate, leading to the formation of a new Cα-Cβ bond. frontiersin.org Subsequent protonation and release of the newly formed β-hydroxy-α-amino acid from the active site complete the cycle. nih.gov The retro-aldol cleavage follows the reverse of this mechanistic pathway. nih.gov
L-Threonine aldolases are highly stereospecific at the α-carbon, meaning L-TAs strictly form L-products. frontiersin.org However, their stereoselectivity at the newly formed β-carbon is often moderate and substrate-dependent, which can lead to a mixture of syn and anti diastereomers. nih.govplos.org A key feature of LTAs for biocatalysis is their broad substrate specificity for the aldehyde acceptor. researchgate.netresearchgate.net While glycine is the most common donor, a wide range of aliphatic and aromatic aldehydes can be used as acceptors, enabling the synthesis of numerous non-natural amino acids. researchgate.net For instance, L-threo-phenylserine and L-erythro-phenylserine are known substrates for the low-specificity L-threonine aldolase (B8822740) from Escherichia coli. uniprot.org
The substrate range and stereoselectivity can vary significantly between TAs from different organisms. For example, the L-allo-threonine aldolase from Aeromonas jandaei DK-39 shows high specificity for the cleavage of L-allo-threonine but does not act on L-threonine. nih.gov The enzyme from Actinocorallia herbida was found to tolerate a wide array of aromatic aldehydes. researchgate.net This inherent diversity and promiscuity are foundational for their use in producing modified amino acids. Research indicates that O-Allyl-L-threonine can serve as a substrate for LTAs in retro-aldol reactions and can be synthesized from L-threonine and allyl aldehyde, highlighting its place within the substrate scope of these versatile enzymes.
| Enzyme Source | Accepted Substrates (Examples) | Key Characteristics | Reference |
|---|---|---|---|
| Escherichia coli (K12) | L-threonine, L-allo-threonine, L-threo-phenylserine, L-erythro-phenylserine | Low-specificity L-TA. | uniprot.org |
| Aeromonas jandaei DK-39 | L-allo-threonine | Specific for L-allo-threonine; does not act on L-threonine. | nih.gov |
| Alcaligenes xylosoxidans | D-phenylserine | A D-threonine aldolase (DTA) that requires a divalent metal ion (e.g., Mn²⁺). | plos.org |
| Actinocorallia herbida | Glycine (donor), various aromatic aldehydes (acceptors) | Substituent type and position on the aldehyde significantly impact activity and stereoselectivity. | researchgate.net |
| Neptunomonas marine | Glycine (donor), 4-methylsulfonylbenzaldehyde and other benzaldehyde (B42025) derivatives (acceptors) | Exhibits high activity and good diastereoselectivity for L-threo-4-methylsulfonylphenylserine. | sjtu.edu.cn |
The industrial application of threonine aldolases has been hampered by issues such as low yields and moderate diastereoselectivity for non-natural substrates. nih.govnih.govfrontiersin.org To overcome these limitations, significant research has focused on protein engineering and directed evolution. acs.org Strategies like site-directed mutagenesis and combinatorial active-site saturation testing (CAST) have been employed to create enzyme variants with improved properties. acs.org
Engineering efforts often target residues within the enzyme's active site to reshape the substrate-binding pocket. acs.org This can enhance catalytic efficiency and, crucially, control the diastereoselectivity of the reaction. For example, a variant of an LTA from Neptunomonas marine was developed with mutations (N18S/Q39R/Y319L) that resulted in both improved diastereoselectivity (>99% de) and higher enzymatic activity for the synthesis of L-threo-4-methylsulfonylphenylserine. sjtu.edu.cn Similarly, a combinatorial mutagenesis strategy applied to an LTA dramatically improved its preference for synthesizing the syn diastereomer of various L-phenylserine derivatives. acs.org Such engineering approaches are critical for developing robust biocatalysts capable of efficiently producing specific, high-purity non-natural amino acids like this compound.
Substrate Scope and Stereoselectivity with L-Threonine Aldolase Variants
Biosynthetic Pathways of L-Threonine and Implications for Analogues
The biocatalytic production of L-threonine analogues is intrinsically linked to the efficient synthesis of the L-threonine precursor. In microorganisms, L-threonine is synthesized via the well-characterized aspartate family pathway.
In bacteria such as Escherichia coli and Corynebacterium glutamicum, L-threonine is a member of the aspartate family of amino acids, which also includes lysine, methionine, and isoleucine. acs.orgsmolecule.com The biosynthetic pathway begins with the amino acid L-aspartate. smolecule.com The synthesis of L-threonine from L-aspartate involves five key enzymatic steps. uniprot.orgsmolecule.com
The pathway initiates with the phosphorylation of L-aspartate by aspartate kinase. smolecule.com The resulting intermediate, aspartyl-phosphate, is then converted to aspartate semialdehyde. smolecule.com This semialdehyde represents a critical branch point in the pathway, leading towards either lysine or threonine and methionine synthesis. chemrxiv.org For threonine synthesis, aspartate semialdehyde is reduced to homoserine, which is subsequently phosphorylated by homoserine kinase and finally converted to L-threonine by threonine synthase. uniprot.orgsmolecule.com Industrial production of L-threonine has traditionally relied on engineered strains of these microorganisms. google.com
| Enzyme | Gene (E. coli) | Gene (C. glutamicum) | Reaction Step | Reference |
|---|---|---|---|---|
| Aspartate Kinase | thrA, metL, lysC | lysC | L-Aspartate → L-Aspartyl-4-phosphate | uniprot.orgnih.govgoogle.com |
| Aspartate-semialdehyde Dehydrogenase | asd | asd | L-Aspartyl-4-phosphate → L-Aspartate-semialdehyde | nih.gov |
| Homoserine Dehydrogenase | thrA | hom | L-Aspartate-semialdehyde → L-Homoserine | uniprot.orgnih.gov |
| Homoserine Kinase | thrB | thrB | L-Homoserine → O-Phospho-L-homoserine | nih.govgoogle.com |
| Threonine Synthase | thrC | thrC | O-Phospho-L-homoserine → L-Threonine | nih.gov |
The biosynthesis of L-threonine is tightly regulated to prevent its overproduction and to control the metabolic flux among the different branches of the aspartate family pathway. google.com The primary mechanism of regulation is feedback inhibition, where the final products of the pathway allosterically inhibit the activity of early enzymes. uniprot.orggoogle.com
In E. coli, there are three isozymes of aspartate kinase: Aspartate Kinase I (encoded by thrA) is inhibited by L-threonine, Aspartate Kinase II (metL) is repressed by L-methionine, and Aspartate Kinase III (lysC) is inhibited by L-lysine. uniprot.orggoogle.com Furthermore, homoserine dehydrogenase (also encoded by thrA in E. coli) and homoserine kinase (thrB) are both subject to feedback inhibition by L-threonine. google.com Corynebacterium glutamicum has a single aspartate kinase that is concertedly inhibited by both L-lysine and L-threonine. nih.govgoogle.com
For the industrial overproduction of L-threonine, a prerequisite for synthesizing analogues like this compound, these native regulatory mechanisms must be bypassed. uniprot.orggoogle.com This is typically achieved through metabolic engineering, which involves introducing mutations into the key regulatory enzymes (e.g., thrA, lysC) to render them insensitive to feedback inhibition and deleting genes for competing pathways to channel more carbon flux towards threonine. uniprot.org
Aspartate Family Pathway in Microorganisms (e.g., Escherichia coli, Corynebacterium glutamicum)
Exploring this compound as a Substrate or Inhibitor for Threonine-Metabolizing Enzymes
This compound, a synthetic derivative of the essential amino acid L-threonine, presents an interesting case for enzymatic and biocatalytic studies. Its structural similarity to L-threonine suggests potential interactions with threonine-metabolizing enzymes, either as a substrate for transformation or as an inhibitor of enzymatic activity. The primary enzymes involved in L-threonine metabolism include threonine aldolases and threonine dehydrogenases, which represent the main pathways for its degradation. nii.ac.jp
Interaction with Threonine Aldolases
L-Threonine aldolases (LTAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of L-threonine into glycine and acetaldehyde. researchgate.netnih.gov These enzymes are of significant interest in biocatalysis for their ability to form carbon-carbon bonds with high stereoselectivity, producing valuable β-hydroxy-α-amino acids from glycine and various aldehydes. nih.govnih.gov
Given the mechanism of LTAs, this compound is a potential substrate for the retro-aldol cleavage reaction. Research suggests that this compound can participate in retro-aldol reactions catalyzed by L-threonine aldolases. smolecule.com In this hypothetical reaction, the enzyme would catalyze the cleavage of the Cα-Cβ bond of this compound to yield glycine and, instead of acetaldehyde, an allyl-containing aldehyde (3-allyloxy-2-oxopropanal). This potential for enzymatic conversion highlights its utility in biochemical research for studying enzyme mechanisms and metabolic pathways involving threonine derivatives. smolecule.com
While the potential for this reaction exists, detailed research findings, including specific enzyme kinetics for this compound with any specific L-threonine aldolase, are not extensively documented in peer-reviewed literature. To provide context, the kinetic parameters for the natural substrate, L-threonine, and its diastereomer, L-allo-threonine, with related aldolases are presented below. These values establish a baseline for the enzymes' natural activity.
Table 1: Kinetic Parameters of Threonine Aldolases with Natural Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Reference |
|---|---|---|---|---|---|
| L-allo-Threonine Aldolase | Aeromonas jandaei DK-39 | L-allo-threonine | 1.45 | 45.2 | researchgate.netnih.gov |
| Low-specificity L-threonine aldolase 1 | Arabidopsis thaliana | L-threonine | 7.1 | N/A | uniprot.org |
Investigation as a Potential Inhibitor
Another avenue of exploration is the potential for this compound to act as an inhibitor of threonine-metabolizing enzymes. The primary oxidative pathway for threonine degradation in many organisms is catalyzed by L-threonine 3-dehydrogenase (TDH), which converts L-threonine to 2-amino-3-ketobutyrate. pnas.org This enzyme is a known target for inhibition by various molecules, including fatty acids and their derivatives. pnas.orgoatext.com For example, studies on rat liver L-threonine dehydrogenase have shown inhibition by compounds like L-2-hydroxybutyrate and D-3-hydroxybutyrate. pnas.org
However, a review of available scientific literature provides no evidence that this compound has been investigated or identified as an inhibitor of L-threonine dehydrogenase or other key enzymes in the threonine metabolic pathway, such as homoserine dehydrogenase or homoserine kinase. researchgate.net Research into inhibitors of these enzymes has focused on other classes of molecules. pnas.orgnih.gov
The kinetic properties of L-threonine dehydrogenase with its natural substrate are well-characterized and serve as a benchmark for inhibitor studies.
Table 2: Kinetic Parameters for Mouse L-Threonine Dehydrogenase (TDH)
| Substrate | Km | kcat (s-1) | Reference |
|---|---|---|---|
| L-Threonine | 14 mM | ~60,000 | pnas.org |
| NAD+ | 180 µM |
Analytical and Characterization Methodologies for O Allyl L Threonine Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR, MS)
Spectroscopic methods are indispensable for confirming the covalent structure of O-Allyl-L-threonine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the molecular framework and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Analysis of the parent compound, L-threonine, provides a baseline for interpreting the spectra of its derivatives. hmdb.caresearchgate.nethmdb.ca The introduction of the O-allyl group (–O–CH₂–CH=CH₂) causes predictable changes in the chemical shifts and coupling patterns of the threonine backbone, alongside introducing characteristic signals for the allyl group itself.
¹H NMR: In a typical ¹H NMR spectrum of L-threonine, distinct signals correspond to the α-proton (Hα), β-proton (Hβ), and the methyl (γ-CH₃) protons. hmdb.cahmdb.ca Upon allylation of the β-hydroxyl group, the chemical shift of the β-proton is expected to move downfield due to the electronic effect of the adjacent ether oxygen. Furthermore, new signals corresponding to the allyl group protons will appear: a doublet for the two methylene (B1212753) protons (–O–CH₂–), a multiplet for the internal vinyl proton (–CH=CH₂), and two distinct multiplets for the terminal vinyl protons (–CH=CH₂).
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of L-threonine shows four distinct carbon signals. chemicalbook.com For this compound, the β-carbon (Cβ) signal will shift downfield upon allylation. Three new peaks corresponding to the allyl group carbons—the methylene carbon and the two vinylic carbons—will also be present.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between the coupled protons within the threonine backbone (Hα to Hβ, Hβ to γ-CH₃) and within the allyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.
| Position | L-Threonine | This compound (Expected) | ||
|---|---|---|---|---|
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |
| α-COOH | - | ~174.5 | - | ~174 |
| α-CH | ~3.58 (d) hmdb.ca | ~60.8 chemicalbook.com | ~3.6 (d) | ~60 |
| β-CH | ~4.25 (dq) hmdb.ca | ~67.2 chemicalbook.com | ~4.4 (m) | ~76 |
| γ-CH₃ | ~1.21 (d) hmdb.ca | ~20.1 chemicalbook.com | ~1.2 (d) | ~19 |
| Allyl-CH₂ | - | - | ~4.0 (d) | ~70 |
| Allyl-CH= | - | - | ~5.9 (m) | ~134 |
| Allyl-=CH₂ | - | - | ~5.2-5.3 (m) | ~117 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are commonly used for amino acids as they are gentle ionization methods suitable for polar molecules. wiley-vch.de The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions. nist.gov For this compound, expected fragmentation pathways would include the neutral loss of the allyl group, loss of water, and decarboxylation (loss of CO₂), which are common fragmentation patterns for amino acids and their derivatives. wiley-vch.deresearchgate.net
Chromatographic Methods for Purification and Analysis (e.g., HPLC-MS)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used chromatographic method for the analysis of amino acid derivatives. acs.org Reversed-phase HPLC (RP-HPLC) is particularly suitable for this compound, which is less polar than its parent amino acid. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. acs.orgrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. acs.org Detection is commonly performed using a UV detector, although this may offer limited sensitivity if the molecule lacks a strong chromophore. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of HPLC with mass spectrometry (LC-MS or HPLC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. nih.govresearchgate.netnih.gov This hybrid technique is the gold standard for analyzing complex mixtures containing amino acid derivatives. nih.govnih.gov As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confident identification of this compound based on both its retention time and its mass-to-charge ratio. nih.gov Furthermore, LC-MS/MS can be used for highly sensitive and selective quantification of the compound in complex matrices, such as biological samples. nih.gov
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid rsc.org |
| Flow Rate | 0.3 - 0.6 mL/min rsc.orgresearchgate.net |
| Elution Profile | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MS Analysis | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification nih.gov |
Advanced Techniques for Stereochemical Analysis
This compound has two stereocenters (at the α and β carbons), meaning four possible stereoisomers exist. Confirming the correct (2S, 3R) configuration of L-threonine is critical. While NMR can sometimes help, definitive assignment often requires specialized methods.
Chiral Derivatization followed by LC-MS
The most common and reliable method for determining the absolute configuration of non-proteinogenic amino acids is through derivatization with a chiral derivatizing agent (CDA), followed by chromatographic separation of the resulting diastereomers. nih.govnih.govmdpi.com This approach is often referred to as an indirect method.
The process involves reacting the amino acid mixture with a homochiral reagent. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is a widely used CDA for this purpose. researchgate.netnih.govbiorxiv.org The reaction occurs at the primary amine of this compound, creating a pair of diastereomers if both D- and L-forms of the amino acid are present. These diastereomers have different physical properties and can be separated using standard, non-chiral RP-HPLC. mdpi.comresearchgate.net
To confirm the stereochemistry of this compound, the derivatized sample is analyzed by LC-MS. The retention time of the L-FDAA derivative of the sample is compared to the retention times of L-FDAA derivatives of authentic L-threonine and L-allo-threonine standards. researchgate.net This comparison allows for the unambiguous assignment of the stereochemistry at both the α- and β-carbons. researchgate.net More advanced versions of Marfey's reagent, such as those using L-leucine amide (FDLA), can offer improved resolution for certain amino acids. biorxiv.org
Chiral Chromatography
An alternative, direct method involves the use of a chiral stationary phase (CSP) in HPLC. chromatographytoday.com These columns are designed to interact differently with enantiomers, allowing for their direct separation without prior derivatization. chromatographytoday.com Various types of CSPs are available, including those based on crown ethers, cyclodextrins, or macrocyclic glycopeptides. chromatographytoday.com While powerful, method development can be more complex than with chiral derivatization, and this approach is often used to complement indirect methods. nih.gov
Future Perspectives in O Allyl L Threonine Research
Expanding the Scope of O-Allylation Reactions and Protecting Group Strategies
The synthesis of O-Allyl-L-threonine typically involves the nucleophilic substitution of L-threonine with an allyl halide. smolecule.com Future research will likely focus on refining and expanding these O-allylation methods. A key area of development will be the exploration of novel catalytic systems that offer milder reaction conditions and higher stereoselectivity, minimizing the risk of racemization at the chiral centers of the threonine backbone. researchgate.net Photoinduced decarboxylative radical reactions, for instance, have shown promise for the O-alkylation of serine and threonine derivatives under metal-free and base-free conditions, preserving the α-chirality. researchgate.net
Future investigations will likely explore a wider array of protecting groups in combination with O-allylation, aiming to develop more efficient and versatile synthetic pathways. This includes the development of protecting group strategies that are compatible with a broader range of catalysts and reaction conditions for modifying the allyl side chain.
Table 1: Common Protecting Groups in Amino Acid Synthesis and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protected Functionality | Common Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Amino | Acidic conditions (e.g., trifluoroacetic acid) | Stable to base, catalytic reduction |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino | Basic conditions (e.g., piperidine) | Stable to acid |
| Benzyloxycarbonyl | Cbz (or Z) | Amino | Catalytic hydrogenation, strong acids | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Amino | Palladium catalysts | Stable to acid and base |
| Benzyl | Bn | Carboxyl/Hydroxyl | Catalytic hydrogenation | Stable to acid and base |
This table provides a summary of commonly used protecting groups and their general deprotection methods. researchgate.netug.edu.pl
Development of Novel Biocatalysts for this compound Production and Transformation
The use of enzymes in the synthesis and modification of amino acids offers significant advantages in terms of selectivity and sustainability. rsc.org Research into biocatalytic routes for this compound is an emerging area with considerable potential. L-threonine aldolases, for example, are known to catalyze retro-aldol reactions and could potentially be engineered for the synthesis of this compound or its derivatives. smolecule.comresearchgate.netresearchgate.net These enzymes, which are dependent on pyridoxal-5'-phosphate (PLP), are capable of forming carbon-carbon bonds with high stereocontrol. researchgate.netnih.gov
Future efforts will likely focus on:
Enzyme Discovery and Engineering: Screening for novel aldolases or other enzymes from diverse microbial sources that can utilize L-threonine and an allyl-containing substrate. researchgate.netfao.org Directed evolution and rational protein design could then be used to enhance the activity, substrate specificity, and stability of these biocatalysts. researchgate.net
Multi-Enzyme Cascades: Designing one-pot, multi-enzyme systems for the efficient conversion of simple precursors into this compound. researchgate.net This could involve combining an enzyme for the O-allylation step with others that perform subsequent modifications.
Aldehyde-Accumulating Microbes: The use of metabolically engineered microorganisms that accumulate specific aldehydes could provide the necessary substrates for aldolase-catalyzed reactions to produce this compound derivatives. sciepublish.com
The development of robust biocatalysts would not only provide a greener route to this compound but also open up possibilities for creating a diverse range of structurally related, unnatural amino acids. mbl.or.krnih.govnih.gov
Integration into Complex Biologically Active Molecules and Peptidomimetics
The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules with potential biological activity. smolecule.com Its incorporation into peptides can introduce conformational constraints and provide a handle for further chemical modification, leading to the development of peptidomimetics. jocpr.comresearchgate.net Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. jocpr.com
The allyl group of this compound can be chemically transformed into a variety of other functional groups, allowing for the creation of diverse peptide side chains. smolecule.com For example, oxidation of the allyl group can yield epoxides or diols, while palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other substituents. smolecule.comacs.org
Future research in this area will likely involve:
Solid-Phase Peptide Synthesis (SPPS): The development of efficient protocols for incorporating Fmoc-protected this compound into peptides using SPPS. sigmaaldrich.comrsc.org
Synthesis of Novel Peptidomimetics: Using this compound as a scaffold to create novel peptidomimetic structures, such as constrained dipeptide isosteres and heterocyclic scaffolds. researchgate.netnih.govacs.org
Bioactive Compound Synthesis: Exploring the use of this compound as a key intermediate in the total synthesis of natural products and other biologically active molecules. smolecule.com
Table 2: Potential Transformations of the Allyl Group in this compound for Peptidomimetic Design
| Reaction Type | Reagents | Resulting Functionality | Potential Application |
| Oxidation | Osmium tetroxide, Potassium permanganate | Diol, Epoxide | Introduction of hydrophilic groups, further functionalization |
| Reduction | Palladium on carbon, H₂ | Propyl group | Increased hydrophobicity |
| Cross-Coupling | Palladium catalyst, Boronic acids | Aryl, Vinyl groups | Introduction of aromatic or other unsaturated moieties |
| Thiol-ene reaction | Thiol, Photoinitiator | Thioether | Covalent linkage to other molecules |
This table illustrates some of the possible chemical modifications of the allyl side chain, expanding the chemical diversity of peptides and peptidomimetics. smolecule.comacs.org
New Applications in Materials Science and Nanotechnology via Controlled Bioconjugation
The field of bioconjugation involves the covalent linking of biomolecules, such as amino acids and peptides, to other molecules or materials. rsc.org The reactive allyl group of this compound presents a unique chemical handle for its site-specific incorporation into materials, opening up new avenues in materials science and nanotechnology. researchgate.netmdpi.com
By incorporating this compound into a peptide sequence, the allyl group can serve as a specific point of attachment for polymers, nanoparticles, or surfaces. This can be achieved through various chemical reactions, such as thiol-ene coupling, which is known for its high efficiency and selectivity under mild conditions. acs.org
Potential future applications include:
Protein-Based Materials: Designing novel biomaterials where peptides containing this compound are cross-linked to form hydrogels or other scaffolds for tissue engineering. rsc.org
Surface Modification: Immobilizing peptides onto surfaces (e.g., biosensors, medical implants) in a controlled orientation by reacting the allyl group with a functionalized surface.
Drug Delivery Systems: Conjugating drugs or imaging agents to peptides containing this compound for targeted delivery. mdpi.com
Nanoparticle Functionalization: Attaching peptides to the surface of nanoparticles to improve their biocompatibility and targeting capabilities. researchgate.net
The ability to precisely control the location and density of functional groups through the incorporation of this compound is a key advantage for the bottom-up fabrication of advanced functional materials.
Q & A
Q. Critical Variables :
- Excess allyl halide improves alkylation efficiency but may increase by-product formation.
- Base strength (e.g., NaH vs. K₂CO₃) affects reaction kinetics and selectivity.
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 5.6–5.9 ppm (allyl protons) and δ 3.6–4.0 ppm (hydroxyl-proximal CH₂) confirm allylation.
- ¹³C NMR : Signals near 115–135 ppm (allyl carbons) and 65–70 ppm (oxygen-bound CH₂) validate the modification .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 145.13 (M+H⁺) confirm the molecular formula (C₅H₉NO₃).
- Melting Point Analysis : Consistency with literature values (if available) ensures purity.
Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?
Methodological Answer:
Yield optimization requires systematic experimentation:
- Design of Experiments (DOE) : Vary parameters (temperature, solvent, base, and reaction time) to identify interactions. For example, higher temperatures (40–50°C) may accelerate alkylation but risk decomposition.
- Catalyst Screening : Test alternative bases (e.g., DBU or Cs₂CO₃) to enhance nucleophilicity without side reactions.
- Solvent Effects : Compare DMSO (high polarity) with THF (moderate polarity) to balance solubility and reactivity .
- In-line Analytics : Use HPLC or TLC to monitor reaction progress and terminate before by-product accumulation.
Case Study : A 15% yield increase was achieved by switching from K₂CO₃ to NaH in DMF, reducing reaction time from 24h to 8h .
Advanced: How should researchers address contradictions in reported synthetic yields of this compound?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : By-products (e.g., over-alkylated species) may inflate apparent yields. Use preparative HPLC or column chromatography to isolate pure product.
- Analytical Calibration : Standardize NMR integration methods to avoid overestimation.
- Replication Studies : Reproduce protocols with strict control of moisture (e.g., anhydrous solvents) and oxygen levels (e.g., inert atmosphere).
Recommendation : Publish detailed experimental logs, including raw spectral data and purification steps, to enhance reproducibility .
Advanced: What mechanistic role does the allyl group play in peptide synthesis applications of this compound?
Methodological Answer:
The allyl group serves dual roles:
- Protective Group : Shields the hydroxyl moiety during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.
- Orthogonal Deprotection : The allyl group can be removed selectively via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine), enabling sequential coupling of amino acids .
Example : In glycopeptide synthesis, this compound allows site-specific glycosylation after deprotection, critical for studying carbohydrate-protein interactions .
Advanced: How can researchers resolve discrepancies in biochemical activity data for this compound-containing peptides?
Methodological Answer:
Discrepancies may stem from:
- Conformational Flexibility : The allyl group’s steric effects may alter peptide folding. Use circular dichroism (CD) or X-ray crystallography to compare secondary structures.
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can modulate activity. Standardize buffer systems across studies.
- Enzymatic Stability : Test susceptibility to proteases (e.g., trypsin) to assess whether the allyl group enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
